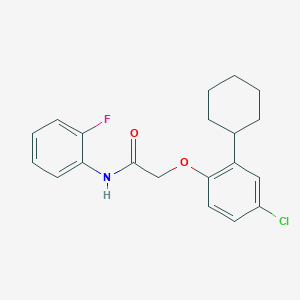
2-(4-chloro-2-cyclohexylphenoxy)-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-2-cyclohexylphenoxy)-N~1~-(2-fluorophenyl)acetamide is a chemical compound with the molecular formula C20H21ClFNO2. It has an average mass of 361.838 Da and a monoisotopic mass of 361.124481 Da . This compound is known for its unique structure, which includes a chloro-substituted phenoxy group, a cyclohexyl ring, and a fluorophenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-cyclohexylphenoxy)-N~1~-(2-fluorophenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-cyclohexylphenol with an appropriate halogenating agent to form the phenoxy intermediate.
Acylation Reaction: The phenoxy intermediate is then subjected to an acylation reaction with 2-fluorophenylacetyl chloride in the presence of a base such as triethylamine. This step results in the formation of the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-cyclohexylphenoxy)-N~1~-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or acetamide derivatives.
Scientific Research Applications
2-(4-Chloro-2-cyclohexylphenoxy)-N~1~-(2-fluorophenyl)acetamide has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-cyclohexylphenoxy)-N~1~-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-cyclohexylphenoxy)-N-(2-methylphenyl)acetamide
- 2-(4-Chloro-2-cyclohexylphenoxy)-N-(2-chlorophenyl)acetamide
- 2-(4-Chloro-2-cyclohexylphenoxy)-N-(2-bromophenyl)acetamide
Uniqueness
2-(4-Chloro-2-cyclohexylphenoxy)-N~1~-(2-fluorophenyl)acetamide is unique due to the presence of both chloro and fluoro substituents, which can influence its chemical reactivity and biological activity. The cyclohexyl group also adds to its distinct structural and functional properties.
Properties
Molecular Formula |
C20H21ClFNO2 |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
2-(4-chloro-2-cyclohexylphenoxy)-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H21ClFNO2/c21-15-10-11-19(16(12-15)14-6-2-1-3-7-14)25-13-20(24)23-18-9-5-4-8-17(18)22/h4-5,8-12,14H,1-3,6-7,13H2,(H,23,24) |
InChI Key |
IPVYZMDEFDSDBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)Cl)OCC(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















